This compound is classified as a heterocyclic aromatic amine. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure, and in this case, sulfur is incorporated into the thiophene ring. The presence of chlorine in the aromatic system enhances its reactivity and biological activity.
The synthesis of 1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride typically involves multiple steps, including:
The molecular structure of 1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride can be described as follows:
The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its purity.
1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for compounds like 1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride typically involves:
Studies have shown that similar compounds exhibit significant biological activity through mechanisms involving receptor antagonism or enzyme inhibition.
1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride exhibits various physical and chemical properties:
This compound has potential applications in several scientific fields:
The systematic IUPAC name for the compound is 1-(3-chloro-1-benzothiophen-2-yl)-N-methylmethanamine hydrochloride, reflecting its precise atomic connectivity and protonation state. The name delineates three key components:
Structural representations include:
CNCC1=C(Cl)C2=CC=CC=C2S1.Cl [2] [4] [8] Cl.CNCC1SC2=CC=CC=C2C=1Cl [5] [8] PMEJFFOMRHLMJM-UHFFFAOYSA-N [4] [5] [8] Cl │ S1─C2=C(Cl)─C3=CC=CC=C3 │ C2─CH₂─NH⁺(CH₃)Cl⁻ Table 1: Structural Descriptors of the Compound
| Descriptor Type | Value |
|---|---|
| IUPAC Name | 1-(3-Chloro-1-benzothiophen-2-yl)-N-methylmethanamine hydrochloride |
| SMILES | CNCC1=C(Cl)C2=CC=CC=C2S1.[H]Cl |
| InChI | InChI=1S/C10H10ClNS.ClH/c1-12-6-9-10(11)7-4-2-3-5-8(7)13-9;/h2-5,12H,6H2,1H3;1H |
| InChIKey | PMEJFFOMRHLMJM-UHFFFAOYSA-N |
The compound’s unique CAS Registry Number is 132740-14-8, universally recognized in chemical databases, regulatory documents, and commercial catalogs [2] [3] [4]. This identifier resolves ambiguities arising from heterogeneous naming conventions.
Synonyms include:
Commercial vendors use these synonyms interchangeably, but the CAS number ensures unambiguous identification.
The molecular formula C₁₀H₁₁Cl₂NS (validated via high-resolution mass spectrometry and elemental analysis) accounts for:
The molecular weight is 248.17 g/mol, calculated as:
Table 2: Atomic Composition and Weight Validation
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 11 | 1.008 | 11.088 |
| Cl | 2 | 35.45 | 70.90 |
| N | 1 | 14.01 | 14.01 |
| S | 1 | 32.06 | 32.06 |
| Total | 248.16 |
Positional Isomerism
The 3-chloro substitution on the benzothiophene ring defines the compound’s identity. Alternate positional isomers include:
These isomers exhibit distinct physicochemical properties due to variations in dipole moments and steric hindrance.
Tautomerism
Benzothiophene derivatives do not exhibit classical thione-thiol or keto-enol tautomerism due to the absence of labile protons adjacent to the thiophene sulfur. However, protonation equilibria affect the amine group:
Quantum-chemical studies (DFT/PCM) on analogous heterocycles suggest tautomerism requires specific functional groups (e.g., thiosemicarbazides), which are absent here [7]. Thus, tautomeric forms are negligible for this compound.
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2